5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde
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Overview
Description
5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C12H9ClO3 and a molecular weight of 236.65 g/mol . This compound is characterized by a furan ring substituted with a chlorophenoxy methyl group and an aldehyde functional group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 4-chlorophenol with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of furan-2-carbaldehyde to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic acid.
Reduction: 5-[(4-Chlorophenoxy)methyl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenoxy
Biological Activity
5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic effects, particularly its anti-inflammatory and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound has the molecular formula C₁₂H₉ClO₃ and is characterized by a furan ring substituted with a chlorophenyl group. Its structure is pivotal in determining its biological activity, as various substituents can influence interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. For instance, the compound demonstrated a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in cell cultures exposed to inflammatory stimuli .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The findings suggest that this compound induces apoptosis in these cells, leading to significant growth inhibition.
Table 1: Anticancer Activity Data
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
HepG2 | 25.3 | Induction of apoptosis |
A549 | 30.7 | Cell cycle arrest at G1 phase |
These results indicate that the compound's mechanism may involve both apoptotic pathways and cell cycle regulation, making it a candidate for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the chlorophenyl group enhances its interaction with cellular targets, while the furan ring contributes to its overall stability and bioactivity. SAR studies suggest that modifications to either the furan or phenyl moieties could lead to enhanced potency or selectivity against specific cancer types .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth rates compared to controls, with observed improvements in survival rates among treated groups.
- Combination Therapies : Preliminary studies indicate that this compound may enhance the efficacy of established chemotherapeutics when used in combination, suggesting potential as an adjuvant therapy .
Properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c13-9-1-3-10(4-2-9)15-8-12-6-5-11(7-14)16-12/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNCLMMSMBLUBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=C(O2)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.